3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea
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Overview
Description
3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It features a tert-butyl group, a phenylpyrimidine moiety, and a urea linkage
Preparation Methods
The synthesis of 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylpyrimidine core: This can be achieved through the reaction of appropriate starting materials such as benzaldehyde and guanidine derivatives under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the phenylpyrimidine intermediate with tert-butyl halides in the presence of a base like potassium carbonate.
Urea formation: The final step involves the reaction of the tert-butylated phenylpyrimidine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety can bind to active sites, while the urea linkage may facilitate hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea can be compared with similar compounds such as:
tert-butyl [(2-methyl-6-phenylpyrimidin-4-yl)methyl]carbamate: This compound features a carbamate linkage instead of a urea linkage, which may result in different reactivity and biological activity.
tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate: This compound contains a piperazine ring, which can influence its binding properties and pharmacological profile.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAFGZSLOWAKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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